molecular formula C15H22O2 B8489616 ((1r,4r)-4-((Benzyloxy)methyl)cyclohexyl)methanol

((1r,4r)-4-((Benzyloxy)methyl)cyclohexyl)methanol

Cat. No. B8489616
M. Wt: 234.33 g/mol
InChI Key: YBHIWZMOEHIODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1r,4r)-4-((Benzyloxy)methyl)cyclohexyl)methanol is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((1r,4r)-4-((Benzyloxy)methyl)cyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1r,4r)-4-((Benzyloxy)methyl)cyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

((1r,4r)-4-((Benzyloxy)methyl)cyclohexyl)methanol

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

[4-(phenylmethoxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C15H22O2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2

InChI Key

YBHIWZMOEHIODH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of NaH (440 mg, 11 mmol) in THF (22 mL) is added trans-1,4-cyclohexanedimethanol (1.44 g, 10 mmol) at 0° C., and the mixture is stirred for 1 hour while warming to room temperature. Benzyl bromide (1.2 mL, 10 mmol) is added dropwise followed by TBAI (185 mg, 0.5 mmol). The reaction is heated to 60° C. for 15 hours. After cooling to room temperature, H2O is added, and the mixture is extracted with EtOAc. The combined organic layer after dried over MgSO4 is concentrated to obtain (4-benzyloxymethyl-cyclohexyl)-methanol as clear oil (1.40 g, 60%) after purification.
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
185 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a slurry of NaH (440 mg, 11 mmol) in THF (22 mL) is added trans-1,4-cyclohexanedimethanol (1.44 g, 10 mmol) at 0° C., and the mixture is stirred for 1 h while warming to room temperature. Benzyl bromide (1.2 mL, 10 mmol) is added dropwise followed by tetrabutylammonium iodide (185 mg, 0.5 mmol). The reaction is heated to 60° C. for 15 hours. After cooling to room temperature, H2O is added and the aqueous layer is extracted with EtOAc. The combined organic layer (dried with MgSO4) is concentrated. The desired product, (4-benzyloxymethyl-cyclohexyl)-methanol, is obtained (1.40 g, 60%) after purification using silica gel column chromatography (eluent: EtOAc/hexane).
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
185 mg
Type
catalyst
Reaction Step Four

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